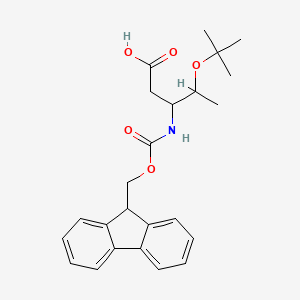

Fmoc-beta-Homothr(tBu)-OH

Description

Significance of Unnatural Amino Acids in Peptidic Research

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either chemically synthesized or found in nature but are not among the 20 standard protein-building amino acids. sigmaaldrich.com Their incorporation into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. sigmaaldrich.comnih.gov UAAs offer a vast structural diversity and functional versatility, serving as chiral building blocks and molecular scaffolds. sigmaaldrich.com

The integration of UAAs into peptides can lead to the creation of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. sigmaaldrich.comnih.gov These enhancements can include increased stability against enzymatic degradation (proteolysis), improved bioavailability, enhanced potency, and greater selectivity for their biological targets. sigmaaldrich.compeptide.com By modifying the peptide backbone or side chains, researchers can fine-tune the physicochemical properties of a peptide, such as its conformation and hydrophobicity, to optimize its interaction with biological receptors and pathways. nih.govnih.gov This has been a critical strategy in the development of several clinically approved drugs. nih.govacs.org

Overview of Beta-Homothreonine Derivatives in Peptide and Peptidomimetic Design

Beta-homo-amino acids are a class of unnatural amino acids characterized by an additional carbon atom in their backbone compared to their alpha-amino acid counterparts. peptide.compeptide.com This extension of the carbon skeleton can have profound effects on the resulting peptide's structure and function. mdpi.com Specifically, beta-homothreonine is an analog of the standard amino acid threonine.

The incorporation of beta-homo-amino acids into peptide chains is a recognized strategy for developing peptidomimetics that not only maintain biological activity but also exhibit increased resistance to enzymatic breakdown. acs.org This enhanced stability is a significant advantage, as the rapid degradation of natural peptides is a major hurdle in their therapeutic application. nih.gov Furthermore, beta-homo-amino acids are known to induce specific secondary structures, such as turns, which can enhance the structural stability of short peptides. acs.org The introduction of a beta-amino acid can also alter the backbone flexibility and the spatial orientation of neighboring side chains, which can be leveraged to design peptides with improved binding affinity and selectivity for their targets. mdpi.com

Role of Fmoc-beta-Homothr(tBu)-OH as a Specialized Building Block

This compound is a chemically modified derivative of L-beta-homothreonine designed for use in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com It incorporates two crucial protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyl (tBu) group.

The Fmoc group is attached to the amino terminus of the amino acid. It serves as a temporary protecting group that is stable under acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638). wikipedia.orgamericanpeptidesociety.orgtcichemicals.com This base-lability is the cornerstone of the widely used Fmoc/tBu SPPS strategy, which allows for the sequential addition of amino acids under mild conditions, minimizing side reactions and preserving acid-sensitive functionalities elsewhere in the peptide. americanpeptidesociety.orgseplite.com The Fmoc group also has a strong UV absorbance, which facilitates the monitoring of the coupling and deprotection steps during automated peptide synthesis. seplite.com

The tert-butyl (tBu) group is used to protect the hydroxyl (-OH) group on the side chain of the homothreonine residue. ontosight.aicreative-peptides.com This is essential to prevent this reactive group from participating in unwanted side reactions during the peptide chain elongation process. ontosight.ai The tBu group is stable to the basic conditions used to remove the Fmoc group but can be cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. ontosight.aithermofisher.com

The combination of the beta-homo-amino acid scaffold with the Fmoc and tBu protecting groups makes this compound a highly specialized and versatile building block. It allows for the precise incorporation of a beta-homothreonine residue into a peptide sequence, enabling researchers to systematically explore the impact of this modification on the peptide's structure, stability, and biological activity. chemimpex.com This is particularly valuable in the development of novel peptide-based therapeutics with enhanced pharmacological profiles. chemimpex.comchemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 353245-99-5 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C24H29NO5 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 411.49 g/mol sigmaaldrich.com |

| Appearance | White to light yellow glassy solid chemimpex.com |

| Purity | ≥96.0% (HPLC) sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJMOCVIPRJMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Beta Homothr Tbu Oh and Precursor Amino Acids

Stereoselective Approaches to Beta-Homothreonine Scaffolds

The creation of the β-homothreonine core is a critical step that defines the stereochemical integrity of the final product. β-Hydroxy-α-amino acids are important chiral building blocks, and their synthesis is a significant area of research. nih.gov Various methods have been developed to control the formation of the two adjacent chiral centers.

One prominent method involves the homologation of L-threonine (B559522). A thiazole-based one-carbon homologation has been described for converting α-amino acids into their corresponding α-hydroxy β-amino aldehydes and acids with stereocontrol. researchgate.net Another approach starts from optically pure N-protected serine aldehyde equivalents. Through Grignard addition reactions, a variety of threo β-hydroxy amino acids can be synthesized. The corresponding erythro diastereomers can be obtained through an oxidation and subsequent reduction sequence. uq.edu.au

Enzymatic synthesis offers a highly selective and environmentally friendly alternative. nih.gov For instance, L-threonine transaldolases (TTAs) are enzymes that can catalyze the formation of β-hydroxy non-standard amino acids with high stereoselectivity and low reversibility. nih.gov Similarly, 2-oxoglutarate-dependent hydroxylases have been identified that can hydroxylate amino acids in a highly regioselective and stereoselective manner, providing a biocatalytic route to diastereomerically pure β-hydroxy-α-amino acids. nih.gov

| Method | Starting Material | Key Transformation | Stereocontrol |

| Chemical Homologation | L-Threonine | Thiazole-based one-carbon extension | Substrate-controlled |

| Aldehyde Addition | N-protected Serine Aldehyde | Grignard Reagent Addition | Reagent-controlled |

| Biocatalysis (TTA) | L-Threonine, Aldehyde | Enzymatic retro-aldol/aldol reaction | Enzyme-controlled |

| Biocatalysis (Hydroxylase) | L-Gln, L-His | Enzymatic hydroxylation | Enzyme-controlled |

Strategies for Nα-Fmoc and Side-Chain tert-Butyl Protection

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions at reactive moieties. biosynth.comthermofisher.com The combination of the Nα-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain tert-butyl (tBu) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), known as the Fmoc/tBu orthogonal strategy. peptide.comiris-biotech.de

Nα-Fmoc Protection: The Fmoc group is introduced to protect the alpha-amino terminus of the amino acid. It is stable under acidic and neutral conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This allows for the sequential addition of amino acids to a growing peptide chain. biosynth.com Reagents like Fmoc-Cl or Fmoc-OSu are commonly used for this purpose, although novel reagents like Fmoc-2-MBT have been developed to minimize side-product formation. ub.edu

Side-Chain tert-Butyl Protection: The hydroxyl group on the side chain of threonine is reactive and must be protected. biosynth.com The tert-butyl (tBu) ether is the preferred protecting group in Fmoc-based chemistry. peptide.com It is stable to the basic conditions used for Fmoc removal but is easily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.de This cleavage is usually performed at the final step of synthesis when the completed peptide is released from its solid support. thermofisher.com

This orthogonal protection scheme is highly advantageous because the Nα- and side-chain protecting groups can be removed selectively under completely different conditions, preventing premature deprotection of the side chain during the chain elongation cycles. peptide.com

| Protecting Group | Functionality Protected | Introduction Reagent (Example) | Cleavage Condition | Stability |

| Fmoc | α-Amino (Nα) | Fmoc-OSu | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| tBu (tert-Butyl) | Side-Chain Hydroxyl (-OH) | Isobutylene, H+ catalyst | 95% Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |

Optimization of Synthetic Routes for Industrial and Laboratory Scale

Transitioning a synthetic route from the laboratory bench to an industrial scale presents challenges related to cost, efficiency, safety, and environmental impact. acs.orgnih.gov For protected amino acids like Fmoc-beta-Homothr(tBu)-OH, optimization focuses on increasing yield, simplifying purification, and reducing waste.

For large-scale synthesis, liquid-phase (or solution-phase) synthesis is often employed, although it can be labor-intensive. thermofisher.com Recent advancements aim to improve the efficiency of these processes. For example, a multi-kilogram scale synthesis of related bis-amino acid precursors has been developed, demonstrating the feasibility of producing complex building blocks in large quantities. acs.org

A significant area of development is the move towards more cost-effective and environmentally benign manufacturing strategies. acs.orgnih.gov One innovative approach is "inverse peptide synthesis," which utilizes unprotected amino acids as starting materials through a transient protection strategy. This method combines activation, transient protection, coupling, and deprotection in a one-pot process, greatly improving step- and atom-economy. acs.orgnih.gov Such strategies have the potential to significantly lower the cost and environmental footprint of producing complex peptide building blocks on a large scale. nih.gov

Furthermore, the choice of solvents and reagents is critical. The compatibility of synthetic methods with "green solvents" is an increasing focus for large-scale production to minimize environmental impact. acs.org

Enantioselective Synthesis Techniques for Homologated Threonine Derivatives

The synthesis of homologated amino acids, such as beta-homothreonine, with high enantiomeric purity is essential for their use in bioactive peptides. Enantioselective synthesis ensures that only the desired stereoisomer is produced.

Several strategies exist for achieving this. The Arndt-Eistert homologation is a classic chemical method for converting a carboxylic acid to its next higher homolog, which can be applied to protected amino acids to create β-amino acid derivatives. researchgate.net Another powerful technique is the stereoselective 1,4-addition (conjugate addition) of organocuprates to chiral α,β-unsaturated esters, which can establish the required stereocenters with high diastereoselectivity. researchgate.net

More recently, biocatalytic methods have gained prominence due to their exceptional selectivity. Threonine aldolases, for example, can be engineered for redox-neutral radical alkylation, enabling the synthesis of challenging α-substituted amino acids with excellent enantiocontrol in a protecting-group-free manner. nih.gov These enzymatic methods capitalize on the unique reactivity of cofactor-derived intermediates to forge new carbon-carbon bonds stereoselectively. nih.gov The discovery of novel enzyme classes, such as l-threonine transaldolases from various microbial sources, continues to expand the toolkit for producing a wide array of β-hydroxy amino acids with diverse structures and high optical purity. nih.gov

Integration of Fmoc Beta Homothr Tbu Oh in Solid Phase Peptide Synthesis Spps

Application of Fmoc-beta-Homothr(tBu)-OH in Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu SPPS methodology provides an orthogonal protection scheme, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups are removed by different chemical mechanisms. nih.govluxembourg-bio.com The process for incorporating this compound into a growing peptide chain follows the standard, cyclical procedure of SPPS. bachem.com

The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. This is typically achieved by treating the resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comchempep.com The base induces a β-elimination reaction, releasing the free amine of the terminal residue. chempep.com Following thorough washing steps to remove the piperidine and the dibenzofulvene-piperidine adduct, the next amino acid, this compound, is introduced for the coupling reaction. bachem.com

The carboxyl group of this compound is activated using a variety of coupling reagents to facilitate amide bond formation. luxembourg-bio.com Common activators include phosphonium (B103445) salts like PyBOP or aminium/uronium salts such as HBTU and HATU, often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). chempep.com The side-chain hydroxyl group of the homothreonine residue is protected by a tert-butyl (tBu) ether, an acid-labile group that remains stable throughout the synthesis cycles but is removed during the final cleavage from the resin. nih.gov After the coupling reaction is complete, the resin is washed again to remove excess reagents and byproducts, completing the cycle. This entire process is repeated for each subsequent amino acid in the sequence. peptide.com

| Step | Reagent/Solvent | Purpose |

| 1. Nα-Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group to expose the N-terminal amine. |

| 2. Washing | DMF, Dichloromethane (DCM) | Removal of piperidine and byproducts. |

| 3. Coupling | This compound, Activator (e.g., HATU), Base (e.g., DIPEA) in DMF | Activation of the carboxylic acid and formation of the new peptide bond. |

| 4. Washing | DMF, Dichloromethane (DCM) | Removal of excess reagents and soluble byproducts. |

This interactive table summarizes the key steps for incorporating one this compound residue in an SPPS cycle.

Mechanistic Considerations of Coupling Reactions Involving Beta-Homothreonine

The introduction of a β-amino acid like homothreonine presents unique mechanistic challenges compared to the coupling of standard α-amino acids. The additional methylene (B1212753) group in the backbone can influence steric hindrance, reactivity, and the propensity for side reactions.

The efficiency of amide bond formation can be lower when using β-amino acid derivatives, particularly those with additional functional groups. Studies on similar α-hydroxy-β-amino acid structures have shown that coupling yields can be compromised, especially when reacting with sterically hindered amine components. acs.orgnih.gov A significant challenge is the intramolecular cyclization of the activated β-amino acid, which competes with the desired intermolecular amide bond formation.

Research on N-protected α-hydroxy-β-amino acids has identified the formation of a homobislactone as a major byproduct during the carboxyl group activation step. acs.orgnih.gov This side reaction occurs when the α-hydroxyl group attacks the activated carboxylate, forming a stable cyclic dimer and consuming the activated amino acid, thereby reducing the yield of the target peptide. acs.org The propensity for this byproduct formation underscores the importance of the chosen activation method.

| Coupling Method | Base Addition | Outcome on Yield | Reference |

| EDC/HOAt | With Base | Low yield of desired peptide; significant homobislactone formation. | nih.gov |

| EDC/HOAt | Without Base | Enhanced amide bond formation; reduced homobislactone byproduct. | nih.gov |

| Active Esters (OBt, OAt) | With Catalytic Base | Markedly increased homobislactone formation, correlating with low peptide yield. | acs.orgnih.gov |

This interactive table illustrates the impact of coupling conditions on the efficiency of reactions involving related α-hydroxy-β-amino acid derivatives.

The kinetics of coupling reactions involving β-homo-amino acids can be slower than their α-amino acid counterparts. The increased conformational flexibility and steric bulk resulting from the extended carbon backbone can impede the optimal orientation of the reacting species (the activated carboxyl group and the N-terminal amine) for peptide bond formation. chempep.comacs.org

The choice of coupling reagent and additives is critical for driving the reaction to completion. Highly potent reagents like HATU are often preferred over less reactive ones such as TBTU, especially for coupling bulky amino acids. chempep.com Furthermore, the selection of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or collidine, is essential to facilitate the reaction while minimizing side reactions like racemization. chempep.com However, the use of excess base should be avoided as it can accelerate undesirable pathways. chempep.com

Mitigation of Side Reactions and Challenges in SPPS Incorporating Beta-Homothreonine Derivatives

Successful synthesis of peptides containing β-homothreonine requires careful control over potential side reactions that can compromise the purity and yield of the final product. Key challenges include controlling stereochemical integrity and preventing the formation of undesired byproducts.

Racemization, or the loss of chiral purity, is a persistent risk during the activation step of any amino acid in peptide synthesis. peptide.com For α-amino acids, this often occurs via the formation of a 5(4H)-oxazolone intermediate. While the mechanism may differ for β-amino acids due to the inability to form a five-membered ring, the abstraction of the α-proton of the activated ester remains a potential pathway for epimerization. peptide.comslideshare.net

Histidine and Cysteine are known to be particularly prone to racemization, but the risk exists for all amino acids. nih.govpeptide.com The conditions of the coupling reaction significantly influence the degree of racemization. The use of certain bases, notably DIPEA, has been shown to induce racemization, particularly with sensitive residues. chempep.com The implementation of additives that suppress racemization is a standard practice.

| Strategy | Description | Reference |

| Use of Additives | Addition of HOBt, 6-Cl-HOBt, or HOAt to the coupling mixture suppresses epimerization. | peptide.com |

| Choice of Base | Utilizing a sterically hindered base like collidine instead of DIPEA can reduce racemization for susceptible amino acids. Avoiding large excesses of base is also recommended. | chempep.com |

| Coupling Reagent | Using coupling reagents that favor rapid amide bond formation over racemization pathways. Acidic coupling conditions can also help maintain stereochemistry. | nih.gov |

| Pre-activation Time | Minimizing the pre-activation time before adding the activated amino acid to the resin can limit the window for racemization to occur. | nih.gov |

This interactive table outlines common strategies employed to minimize racemization during solid-phase peptide synthesis.

Beyond racemization, the incorporation of β-homothreonine derivatives can lead to other byproducts. As discussed, the most significant side reaction for related α-hydroxy-β-amino acids is the formation of homobislactone during the activation step. nih.gov This byproduct formation is a primary cause for low coupling yields. acs.org

The key to mitigating this side reaction is to favor the intermolecular aminolysis over the intramolecular cyclization. This can be achieved by employing strong activation methods, such as using carbodiimides like EDC with an additive like HOAt, while carefully controlling the reaction conditions. nih.gov Specifically, studies have shown that omitting a base during the coupling step significantly enhances the desired amide bond formation and suppresses the cyclization pathway that leads to the homobislactone. nih.gov This suggests that the presence of a base catalyzes the undesired intramolecular reaction. nih.gov Therefore, a strong, base-free activation protocol is recommended for efficiently incorporating residues like this compound into complex peptide sequences. nih.gov

Advanced Methodologies for Monitoring and Quality Assurance in Fmoc SPPS

The successful incorporation of non-proteinogenic amino acids, such as this compound, into a peptide sequence via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) necessitates a robust framework for monitoring and quality assurance. The unique structural properties of β-amino acids and the steric hindrance imparted by the tert-Butyl (tBu) protecting group can lead to challenges such as incomplete couplings and on-resin aggregation. rsc.org Consequently, advanced real-time monitoring and rigorous analytical oversight are crucial to ensure the fidelity and purity of the final peptide product.

Traditional methods for monitoring SPPS, such as qualitative colorimetric tests (e.g., the Kaiser test), often fall short in detecting subtle inefficiencies, particularly when dealing with sterically hindered or N-alkylated amino acids. Modern peptide synthesis relies on a suite of sophisticated techniques to provide quantitative, real-time feedback and comprehensive post-synthesis characterization.

Real-Time Process Analytical Technology (PAT)

Real-time monitoring allows for immediate adjustments to synthesis parameters, which is critical for optimizing the incorporation of challenging residues like this compound.

UV-Vis Spectroscopic Monitoring: A cornerstone of automated Fmoc SPPS is the real-time monitoring of the Fmoc deprotection step. chempep.com The cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct with a strong UV absorbance (typically around 301 nm). chempep.com By integrating a UV-Vis detector into the fluid path of an automated synthesizer, the concentration of this adduct can be measured in real-time. A complete deprotection step is indicated by the UV signal returning to baseline. For a sterically hindered residue preceding the N-terminus, the deprotection kinetics may be slowed, resulting in a broader peak. On-line monitoring of the deprotection step is an effective tool for detecting the onset of internal peptide chain aggregations. nih.gov

Variable Bed Flow Reactor (VBFR) Monitoring: On-resin aggregation and incomplete amide bond formation are significant challenges in SPPS that are difficult to monitor effectively by traditional means. rsc.org A pressure-based variable bed flow reactor (VBFR) offers a novel approach by monitoring resin swelling in real-time. rsc.orgresearchgate.net During a successful coupling reaction, the peptide chain elongates, causing the resin beads to swell; conversely, Fmoc removal leads to a contraction. rsc.org By tracking these volume changes, the efficiency of the coupling reaction can be determined. researchgate.net An incomplete coupling of a bulky residue like this compound would manifest as a plateau in resin swelling before the expected maximum is reached, signaling the need for a second coupling cycle or extended reaction times. rsc.org

| Methodology | Parameter Monitored | Principle | Key Advantage for this compound | Limitation |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Fmoc Deprotection | Measures the concentration of the dibenzofulvene-piperidine adduct released during Fmoc cleavage. chempep.com | Provides quantitative data on the completion of the deprotection step, which can be hindered by aggregation. nih.gov | Indirectly assesses coupling success; additives like HOBt or Oxyma can interfere with the UV signal. mesalabs.com |

| Variable Bed Flow Reactor (VBFR) | Resin Swelling/Contraction | Measures changes in resin bed volume, which correlate with peptide elongation (coupling) and Fmoc removal. rsc.orgresearchgate.net | Directly monitors the physical process of coupling, providing immediate feedback on potentially slow or incomplete reactions due to steric hindrance. rsc.org | Requires specialized synthesizer hardware; interpretation can be complex. |

In-Process and Post-Synthesis Quality Control

Rigorous analysis at intermediate stages and after the completion of synthesis is essential for quality assurance.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of peptides. bachem.com For in-process control, a small number of resin beads can be cleaved, and the resulting crude peptide is analyzed by reverse-phase HPLC (RP-HPLC). This "test cleavage" can identify the presence of deletion sequences (where the this compound failed to couple) or other impurities. The distinct polarity of a β-amino acid may alter the peptide's retention time compared to an all-α-peptide of similar size. After the full synthesis and cleavage, preparative HPLC is used for purification, followed by analytical HPLC to confirm the final purity of the isolated product. bachem.compolypeptide.com

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide. nih.gov It provides the molecular weight of the product, allowing for direct verification that this compound was successfully incorporated. High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or time-of-flight (TOF), is particularly valuable for distinguishing between peptides with isomeric residues, such as threonine and isothreonine (a homoserine). nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is often used for rapid analysis of resin-bound samples, while Electrospray Ionization (ESI) is commonly coupled with HPLC (LC-MS) for detailed analysis of the purified product. chempep.commabion.eu

Tandem Mass Spectrometry (MS/MS): To confirm the precise location of the beta-Homothr(tBu) residue within the peptide sequence, tandem mass spectrometry (MS/MS) is employed. nih.govmabion.eu In this technique, the parent ion of the full peptide is selected and fragmented, typically through collision-induced dissociation (CID). mabion.eu The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence, providing unequivocal proof of the correct structure.

| Technique | Purpose | Stage of Use | Specific Information Provided |

|---|---|---|---|

| Analytical RP-HPLC | Purity Assessment & Impurity Profiling | In-Process (Test Cleavage) & Final Product QC | Quantifies the percentage of the target peptide; detects deletion sequences and other peptidic impurities. bachem.com |

| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation | In-Process & Final Product QC | Provides highly accurate molecular weight, confirming the incorporation of the beta-Homothr(tBu) residue. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Final Product QC | Confirms the exact position of the beta-Homothr(tBu) residue within the peptide chain through fragmentation analysis. mabion.eu |

| Amino Acid Analysis (AAA) | Compositional Verification & Quantification | Final Product QC | Determines the amino acid composition of the peptide and helps establish the net peptide content. polypeptide.com |

By combining these advanced real-time monitoring and post-synthesis analytical methodologies, researchers can overcome the challenges associated with incorporating structurally unique building blocks like this compound, ensuring the synthesis of high-purity, well-characterized peptides for their intended applications.

Conformational and Structural Analysis of Peptides Incorporating Fmoc Beta Homothr Tbu Oh

Spectroscopic Elucidation of Secondary Structures in Beta-Homothreonine-Containing Peptides

Spectroscopic techniques are indispensable for investigating the three-dimensional structures of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful, complementary methods used to probe the local and global conformations of peptides containing modified amino acids like β-homothreonine.

NMR spectroscopy provides detailed, atom-level information about peptide structure and dynamics in solution. ias.ac.in For peptides incorporating β-amino acids, NMR is crucial for identifying the formation of novel helical structures and turns. nih.gov The process involves the assignment of proton (¹H) resonances, followed by the analysis of key NMR parameters to derive conformational constraints.

Resonance Assignment: The first step in the structural analysis of a β-homothreonine-containing peptide is the sequential assignment of all proton signals. This is typically achieved using a combination of two-dimensional (2D) NMR experiments, such as:

COSY (Correlated Spectroscopy): Identifies protons that are coupled through-bond, which is essential for mapping out the spin systems of individual amino acid residues. uzh.ch

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue, from the amide proton (NH) to the side-chain protons. uzh.ch

Conformational Analysis: Once assignments are complete, several NMR parameters are analyzed to define the peptide's secondary structure:

Chemical Shifts (δ): The chemical shifts of amide (NH) and α-protons (Cα-H) are sensitive to the local electronic environment and can indicate the presence of secondary structures.

Coupling Constants (³J): The vicinal coupling constant between the amide proton and the α-proton (³JHN-Hα) is related to the backbone dihedral angle φ via the Karplus equation. mdpi.com This information helps define the backbone conformation.

Nuclear Overhauser Effects (NOEs): The pattern and intensity of NOE cross-peaks provide distance constraints that are fundamental for calculating the three-dimensional structure of the peptide. ias.ac.in

In peptides containing β-amino acids like β-homothreonine, these analyses can reveal characteristic folding patterns such as the 14-helix, which is stabilized by 14-membered hydrogen-bonded rings, or various β-turns. nih.govnih.gov

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

| Amide (NH) | 7.5 - 9.0 | Can shift downfield if involved in a hydrogen bond. |

| Fmoc Aromatic | 7.2 - 7.9 | Complex multiplet signals from the fluorenyl group. |

| Cα-H | 4.0 - 4.8 | Position is sensitive to backbone conformation. |

| Cβ-H | 2.0 - 2.8 | For β-amino acids, this is part of the backbone. |

| Thr Cγ-H | 3.8 - 4.2 | |

| Thr Cγ-CH₃ | 1.1 - 1.3 | |

| tBu (CH₃) | 1.2 - 1.5 | A strong singlet integrating to 9 protons. |

For peptides incorporating β-amino acids, CD is particularly useful for identifying the presence of stable, ordered structures like helices and turns.

Helical Structures: β-peptides are known to form stable helices, most notably the 14-helix. This structure gives rise to a characteristic CD spectrum with a strong positive band (maximum) around 215 nm. wisc.edu The intensity of this band can be used to monitor the stability of the helix under different conditions, such as changes in temperature or solvent.

Beta-Turn Content: β-turns are crucial elements of protein structure where the polypeptide chain reverses its direction. nih.govlibretexts.org The incorporation of specific amino acid sequences can promote the formation of different types of β-turns (e.g., Type I, II, I', II'). rsc.org These turns have distinct CD spectral features, although they can be more complex and varied than those of helices. For example, a classical Type II β-turn is often characterized by two positive bands near 230 nm and 202 nm. nih.gov The specific conformation adopted by a β-homothreonine residue within a peptide sequence would significantly influence the type of turn and its corresponding CD signature.

| Secondary Structure | Characteristic CD Signal(s) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm |

| β-Peptide 14-Helix | Positive band at ~215 nm |

| Type I β-Turn | Negative band at ~225-230 nm; Positive band at ~205 nm |

| Type II β-Turn | Weak negative band at ~225 nm; Positive bands at ~230 nm and ~202 nm |

| Random Coil | Strong negative band near 200 nm |

Computational Approaches and Molecular Dynamics Simulations for Conformational Prediction

Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental techniques by providing dynamic, atomic-level insights into peptide conformation. drexel.edunih.gov These methods are used to predict stable structures, explore conformational landscapes, and understand the molecular interactions that stabilize specific secondary structures in peptides containing Fmoc-beta-Homothr(tBu)-OH.

MD simulations track the motions of atoms in a peptide over time by solving Newton's equations of motion. researchgate.net A typical workflow involves:

System Setup: A starting structure of the peptide is placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions.

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

Production Run: A long simulation (nanoseconds to microseconds) is performed, during which the trajectory (atomic positions and velocities over time) is saved.

Analysis of the MD trajectory provides a wealth of information. nih.gov For a peptide with this compound, simulations can reveal:

Stable Conformations: By clustering the trajectory, one can identify the most populated and therefore most stable conformations of the peptide. ethz.ch

Backbone Dynamics: The flexibility of the peptide backbone can be assessed by calculating the root-mean-square fluctuation (RMSF) for each residue.

Hydrogen Bonding: The formation and stability of intramolecular hydrogen bonds, which are critical for defining secondary structures like helices and turns, can be monitored throughout the simulation.

Free Energy Landscapes: Advanced simulation techniques can be used to calculate the free energy landscape, highlighting the thermodynamic stability of different folded states. nih.gov

These computational approaches are particularly valuable for refining structures derived from sparse experimental data (e.g., from NMR) and for predicting how modifications, such as the incorporation of a β-homothreonine residue, influence the conformational preferences of a peptide. mdpi.commdpi.com

Self-Assembly Behavior and Supramolecular Architectures Formed by Fmoc-Modified Amino Acids

The N-terminal Fmoc group is not merely a protecting group; its large, planar, and aromatic nature is a powerful driver of molecular self-assembly. beilstein-journals.org Fmoc-modified amino acids, including derivatives of threonine, can spontaneously organize in solution to form well-ordered supramolecular structures, such as nanofibers, ribbons, and hydrogels. chemrxiv.org This self-assembly is governed by a combination of non-covalent interactions. nih.gov

The primary driving forces for the self-assembly of Fmoc-amino acids are:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, creating a stable hydrophobic core. mdpi.com

Hydrogen Bonding: The amino acid backbones form intermolecular hydrogen bonds, often creating extended β-sheet-like arrangements that stabilize the resulting fibrillar structures. rsc.orgsemanticscholar.org

The specific amino acid side chain plays a critical role in modulating the self-assembly process and the properties of the final material. In the case of this compound, the hydroxyl and methyl groups of the homothreonine side chain, along with the bulky tBu protecting group, would influence the packing of the molecules within the supramolecular assembly, affecting fiber morphology and hydrogel properties. chemrxiv.org

These self-assembled structures, particularly hydrogels, are of significant interest for biomedical applications, such as 3D cell culture and drug delivery, due to their high water content and biocompatibility. rsc.org The ability of Fmoc-amino acids to form these materials is a direct consequence of their molecular structure, demonstrating a clear link between chemical design and supramolecular architecture. nih.govmdpi.com

| Fmoc-Amino Acid Derivative | Observed Supramolecular Structure(s) | Primary Driving Interactions |

| Fmoc-Phenylalanine | Nanofibers, Hydrogel | π-π stacking, Hydrogen bonding |

| Fmoc-Tyrosine | Fibrillar network, Hydrogel | π-π stacking, Hydrogen bonding |

| Fmoc-Thr(tBu)-OH | Spherical and rod-like morphologies | Hydrophobic interactions, Hydrogen bonding |

| Fmoc-Lys(Fmoc)-OH | Fibrillar network, pH-controlled hydrogel | π-π stacking, Hydrogen bonding, Electrostatic interactions |

| Fmoc-Dipeptides (e.g., Fmoc-FF) | Nanotubes, Rigid Hydrogels | π-π stacking, Hydrogen bonding |

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-β-homothreonine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| Fmoc-Phe | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |

| Fmoc-Tyr | N-(9-Fluorenylmethoxycarbonyl)-L-tyrosine |

| Fmoc-Thr(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine |

| Fmoc-Lys(Fmoc)-OH | Nα,Nε-Bis(9-fluorenylmethoxycarbonyl)-L-lysine |

| Fmoc-FF | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-L-phenylalanine |

| NMR | Nuclear Magnetic Resonance |

| CD | Circular Dichroism |

| MD | Molecular Dynamics |

| COSY | Correlated Spectroscopy |

| TOCSY | Total Correlation Spectroscopy |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

Applications of Fmoc Beta Homothr Tbu Oh in the Design of Peptidomimetics and Bioactive Peptides

Rational Design of Protease-Resistant Peptidomimetics

A significant hurdle in the therapeutic application of natural peptides is their rapid degradation by proteases in the body. The incorporation of β-amino acids, such as β-homothreonine derived from Fmoc-beta-Homothr(tBu)-OH, is a well-established strategy to overcome this limitation. nih.gov The altered backbone structure of β-peptides sterically hinders the binding of proteases, which are highly specific for the α-amino acid linkages found in natural peptides. nih.gov

The rational design of protease-resistant peptidomimetics involves the strategic substitution of α-amino acids with β-amino acids at positions susceptible to enzymatic cleavage. By introducing a β-homothreonine residue, the resulting peptide bond is no longer a substrate for common peptidases. This modification significantly increases the half-life of the peptide in biological systems, allowing for sustained therapeutic effects.

Table 1: General Comparison of α-Peptide and β-Peptide Susceptibility to Proteolysis

| Feature | α-Peptide | β-Peptide |

| Backbone Structure | Standard α-amino acid linkage | Homologated β-amino acid linkage |

| Protease Recognition | Readily recognized and cleaved | Poorly recognized, resistant to cleavage |

| In Vivo Half-life | Generally short | Significantly extended |

This table provides a generalized comparison. Actual proteolytic stability can vary based on the specific peptide sequence and the proteases present.

Influence of Beta-Homothreonine on Peptide Stability and Bioactivity

The introduction of β-homothreonine can profoundly influence the conformational stability and biological activity of a peptide. β-amino acids are known to induce stable secondary structures, such as helices and turns, even in short peptide sequences. nih.gov Specifically, β³-amino acids, like β³-homothreonine, have been shown to promote the formation of a stable 14-helix structure. nih.gov The stability of this helical fold can be further enhanced by the potential for side-chain hydrogen bonding involving the hydroxyl group of the β-homothreonine residue. nih.gov

This conformational pre-organization can be advantageous for bioactivity. By locking the peptide into a specific bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and specificity. The threonine side chain itself, with its hydroxyl group, can also participate in crucial hydrogen bonding interactions with receptors or enzymes, further modulating the peptide's biological function. The incorporation of β-amino acids has been successfully applied in the design of various bioactive peptide analogues, including receptor agonists and antagonists, and enzyme inhibitors. nih.gov

Development of Constrained Peptide Analogues and Macrocyclic Systems

To further enhance stability and bioactivity, peptides are often cyclized or otherwise conformationally constrained. This compound is a useful component in the synthesis of such systems. The β-amino acid structure can act as a turn-inducing element, facilitating the formation of cyclic structures. researchgate.net

Macrocyclization, the formation of a cyclic peptide, offers several benefits:

Increased Rigidity: Reduces conformational flexibility, which can enhance binding affinity.

Enhanced Stability: Protects against exopeptidases that cleave from the ends of linear peptides.

Improved Bioavailability: In some cases, macrocyclization can improve cell permeability and oral bioavailability.

Various strategies for peptide macrocyclization can be employed, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations. nih.govrsc.org The presence of the tert-butyl protected hydroxyl group on the β-homothreonine side chain allows for orthogonal protection strategies, enabling selective deprotection and modification for side-chain-based cyclization approaches.

Utility in Creating Substrate Peptidomimetic Libraries for Target Modulation

Combinatorial chemistry and the generation of peptide libraries are powerful tools for drug discovery. This compound can be incorporated into solid-phase peptide synthesis (SPPS) to create diverse libraries of peptidomimetics. nih.gov These libraries can then be screened for their ability to modulate the activity of specific biological targets, such as enzymes or receptors.

By including β-homothreonine in a peptide library, the resulting peptidomimetics will possess inherent protease resistance, making them more suitable as potential drug candidates. The unique structural and functional properties of the β-homothreonine residue, including its ability to induce specific secondary structures and participate in hydrogen bonding, increase the chemical diversity of the library and the probability of identifying potent and selective modulators for a given target.

Table 2: Key Parameters in the Design of Peptidomimetic Libraries Incorporating this compound

| Parameter | Consideration |

| Scaffold Diversity | Incorporation of β-homothreonine alongside other natural and unnatural amino acids. |

| Structural Constraints | Use of β-homothreonine to induce turns or as part of a macrocyclic scaffold. |

| Functional Groups | The hydroxyl group of the threonine side chain provides a site for further modification or interaction. |

| Screening Compatibility | Synthesized libraries are compatible with high-throughput screening assays. |

Investigation of Signal Transduction Pathways and Gene Regulation Using Modified Peptides

Peptides play crucial roles as signaling molecules in a vast array of biological processes, including cell-cell communication and the regulation of gene expression. nih.govnih.govnih.gov Modified peptides containing β-amino acids can be valuable tools for studying these pathways. Due to their enhanced stability, peptides incorporating β-homothreonine can be used to probe signal transduction cascades over longer periods without being degraded.

These stabilized peptidomimetics can be designed to mimic or inhibit the action of natural peptide hormones or growth factors, allowing researchers to dissect the downstream effects on cellular signaling and gene expression. nih.govnih.gov For example, a protease-resistant peptide agonist could be used to chronically stimulate a receptor to study long-term changes in gene expression patterns. Conversely, a stabilized antagonist could be used to block a signaling pathway to investigate its role in a particular physiological or pathological process. The ability of short peptides to potentially influence gene expression directly adds another layer of complexity and opportunity for research using these modified peptides. nih.gov

Future Prospects and Emerging Research Directions

Innovations in the Synthesis and Derivatization of Beta-Homothreonine Analogues

Recent advancements in synthetic methodologies are paving the way for more efficient and diverse production of β-amino acids and their derivatives. illinois.edu Traditional methods for synthesizing β-amino acids include the Arndt-Eistert homologation of α-amino acids, conjugate addition of amines, and Mannich-type reactions. illinois.eduwikipedia.org Innovations are focused on overcoming the limitations of these methods, such as the need for pre-functionalized starting materials and multiple synthetic steps. illinois.edu

One area of innovation is the development of metal-free, single-step reactions for the synthesis of β-amino acid derivatives from simple alkenes and (hetero)arenes. nih.gov Furthermore, engineered biocatalysts, such as modified subunits of tryptophan synthase, are being explored for the diastereoselective synthesis of β-branched amino acid analogs, offering a more direct and expandable route to these valuable building blocks. nih.gov

For the derivatization of β-homothreonine analogues, methods for creating glycosylated versions have been developed. For instance, TN and TF antigen conjugates have been successfully linked to Fmoc-β³-homo-threonine. beilstein-journals.org This was achieved through the Arndt–Eistert homologation of the corresponding glycosylated α-amino acid derivative. beilstein-journals.org Such glycosylated β-amino acids are of interest for creating mimics of tumor-associated antigens with potentially increased stability. beilstein-journals.org

| Synthetic Innovation | Description | Potential Advantage |

| Metal-Free Aminocarboxylation | Single-step installation of amine and ester functionalities into alkenes or (hetero)arenes. nih.gov | Avoids the use of metal catalysts and allows for a broader substrate scope. nih.gov |

| Engineered Biocatalysis | Use of modified enzymes, like tryptophan synthase subunits, for diastereoselective synthesis. nih.gov | Provides a more direct and expandable route to β-branched amino acid analogs. nih.gov |

| Glycosylation of β-Amino Acids | Arndt–Eistert homologation of glycosylated α-amino acids to produce glycosylated β-amino acid analogues. beilstein-journals.org | Creates antigen mimics with potentially enhanced metabolic stability for applications in immunotherapy. beilstein-journals.org |

Exploration of Novel Bioconjugation Strategies

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules like proteins, is continually evolving with the aim of creating more stable and specific conjugates. nih.govrsc.org Fmoc-beta-Homothr(tBu)-OH and its derivatives are valuable in this field due to the enhanced proteolytic stability they can confer to peptides. acs.org

Novel bioconjugation strategies are moving towards site-specific modifications of proteins to ensure homogeneity and preserve the protein's function. escholarship.org This can be achieved by targeting specific amino acid residues or unique structural motifs on the protein. escholarship.org The incorporation of β-amino acids like β-homothreonine into peptides can influence their secondary structure, which in turn could be exploited for more controlled and specific bioconjugation reactions.

One emerging area is the development of chemical methods that enable precise functionalization of peptides and proteins under mild conditions. technologynetworks.com For instance, palladium-mediated reactions that work in water at ambient temperatures are being developed for selective bioconjugation. technologynetworks.com The unique structural features of peptides containing β-amino acids could be leveraged to direct these reactions to specific sites.

| Bioconjugation Strategy | Description | Relevance to Beta-Homothreonine |

| Site-Specific Modification | Targeting specific amino acids or structural motifs on a protein for conjugation. escholarship.org | The defined conformations induced by β-homothreonine could expose or shield specific sites for conjugation. |

| Palladium-Mediated Bioconjugation | Use of palladium catalysts for selective modification of peptides and proteins in aqueous environments. technologynetworks.com | The unique electronic and steric properties of β-amino acid-containing peptides could influence the efficiency and selectivity of these reactions. |

| Chemoselective Ligation | Employing chemical reactions that are highly selective for specific functional groups. | The side chain of deprotected β-homothreonine could be a target for specific ligation chemistries. |

Expansion into Advanced Functional Materials and Nanotechnology

The self-assembly properties of peptides containing β-amino acids are being harnessed to create novel biomaterials with applications in tissue engineering and nanotechnology. aip.orgsciencedaily.com β-peptides can form stable, well-defined secondary structures, such as helices and sheets, which can then self-assemble into higher-order structures like nanofibers and hydrogels. mdpi.comresearchgate.net

In the realm of nanotechnology, amino acids and peptides are being used to create novel nanoassemblies for applications such as drug and gene delivery. mdpi.com The enhanced stability of β-peptides makes them particularly attractive for these applications, as they can better withstand the degradative environment of the body. The ability to functionalize β-peptides with various molecules opens up possibilities for creating targeted delivery systems.

| Material/Nanotechnology Application | Role of Beta-Homothreonine | Example Research Finding |

| Biomimetic Scaffolds | Inducing specific secondary structures that promote self-assembly into nanofibers and hydrogels. aip.orgsciencedaily.com | Self-assembling β-peptides have been used to create a mesh on which neurons can be cultured and form functional networks. aip.org |

| Drug Delivery Systems | Providing a stable peptide backbone that can be functionalized with therapeutic agents and targeting moieties. mdpi.com | The inherent resistance of β-peptides to proteolysis is a key advantage for in vivo applications. wikipedia.org |

| Functional Nanomaterials | The side chain of β-homothreonine can be modified to introduce specific functionalities, such as binding sites for metal ions or organic molecules. | The precise control over the three-dimensional structure of β-peptides allows for the rational design of functional nanomaterials. researchgate.net |

Development of High-Throughput Screening Methodologies for Peptidomimetic Discovery

The discovery of new peptidomimetics with therapeutic potential is being accelerated by the development of high-throughput screening (HTS) methodologies. nih.govazolifesciences.com These methods allow for the rapid evaluation of large libraries of compounds to identify those with the desired biological activity. creative-peptides.com Given that β-amino acids like β-homothreonine are key components of many peptidomimetics, HTS is crucial for exploring the vast chemical space of these molecules. nih.gov

Several HTS approaches are being employed for peptidomimetic discovery. One method involves the parallel synthesis of large numbers of peptides on solid supports, which can then be screened for activity. nih.gov Another approach is the use of display technologies, such as phage display, which allow for the screening of vast libraries of peptides against a target protein. epochjournals.com

More recent developments include the use of microarrays and bead-based technologies for HTS. nih.gov For example, the "one-bead-one-compound" method allows for the synthesis and screening of massive libraries of compounds on individual beads. nih.gov Additionally, computational and bioinformatics tools are being integrated with HTS to aid in the design of peptidomimetic libraries and the analysis of screening data. creative-proteomics.com

| Screening Methodology | Description | Application in Peptidomimetic Discovery |

| Solid-Phase Parallel Synthesis | The synthesis of a large number of individual peptides in parallel on a solid support. nih.gov | Allows for the creation of focused libraries of peptidomimetics with systematic variations, such as the incorporation of different β-amino acids. |

| Phage Display | A technique where a library of peptides is expressed on the surface of bacteriophages, which are then screened for binding to a target molecule. epochjournals.com | Enables the screening of very large and diverse peptide libraries to identify novel binding motifs that can be used to design peptidomimetics. |

| One-Bead-One-Compound (OBOC) Libraries | The synthesis of a unique compound on each bead in a large library, followed by screening of the beads for activity. nih.gov | Facilitates the discovery of novel peptidomimetic hits from extremely large and diverse chemical libraries. nih.gov |

| Computational Screening | The use of computer models to predict the activity of virtual libraries of compounds. epochjournals.com | Can be used to prioritize compounds for synthesis and experimental screening, thereby increasing the efficiency of the discovery process. |

Q & A

Q. What are the optimal methods for synthesizing Fmoc-β-Homothr(tBu)-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-β-Homothr(tBu)-OH is typically incorporated into peptides via SPPS using Fmoc chemistry. Key steps include:

- Coupling : Activate the amino acid with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF. Use a 3–5-fold molar excess relative to resin-bound amines for efficient coupling .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (v/v) for 2 × 5 minutes. Monitor completeness via UV absorbance at 301 nm .

- Side-chain protection : The tert-butyl (tBu) group on β-homothreonine remains stable during SPPS and is cleaved post-synthesis with TFA .

Q. How should Fmoc-β-Homothr(tBu)-OH be purified and characterized post-synthesis?

Q. What storage conditions are recommended for Fmoc-β-Homothr(tBu)-OH to ensure stability?

Store at -20°C in a desiccator under inert gas (argon or nitrogen). Avoid exposure to moisture, heat (>30°C), and strong acids/bases to prevent decomposition of the tBu and Fmoc groups .

Advanced Research Questions

Q. How does the β-homoThr(tBu) modification influence peptide secondary structure and protease resistance?

- Structural impact : The β-homologation introduces a methylene spacer, altering backbone conformation. Circular dichroism (CD) and molecular dynamics simulations can reveal shifts in α-helix or β-sheet propensity .

- Protease resistance : The tBu group sterically hinders protease access. Compare degradation rates of peptides containing β-homoThr(tBu) vs. canonical threonine using trypsin/chymotrypsin assays .

Q. What strategies resolve low coupling efficiency of Fmoc-β-Homothr(tBu)-OH in sterically hindered peptide sequences?

Q. How can the stability of Fmoc-β-Homothr(tBu)-OH be evaluated under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor decomposition via HPLC. The tBu group is labile in strong acids (pH < 2) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >100°C for Fmoc-protected amino acids) .

Q. What analytical techniques differentiate enantiomeric impurities in Fmoc-β-Homothr(tBu)-OH synthesis?

Q. How does β-homoThr(tBu) incorporation affect peptide-receptor binding kinetics in GPCR studies?

- Surface plasmon resonance (SPR) : Measure binding affinity (KD) of modified peptides vs. wild-type.

- Molecular docking : Model interactions to identify steric or hydrogen-bonding changes caused by the β-homoThr side chain .

Methodological Best Practices

- Handling : Use anhydrous solvents (DMF, DCM) to minimize hydrolysis. Perform reactions under argon to prevent oxidation .

- Quality control : Routinely validate batch-specific COA data, including residual solvents (e.g., EtOAc < 0.5% via GC) and water content (<0.1% via Karl Fischer titration) .

- Waste disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.